![molecular formula C16H14ClN5O B2726700 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207011-41-3](/img/no-structure.png)
5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains chlorophenyl and methylphenyl groups .
Synthesis Analysis
While specific synthesis steps for this compound are not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product’s structure is usually confirmed by NMR, IR, and elemental analysis .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The synthesis of 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its antiviral properties . Specifically, compounds derived from this structure have demonstrated activity against the tobacco mosaic virus (TMV). These findings suggest potential applications in plant protection and agriculture.
Antitubercular Potential
While not directly studied for antitubercular activity, related compounds containing the 1,3,4-thiadiazole moiety have displayed interesting bioactivities . Further research could explore the potential of our compound against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG).
Antileishmanial and Antimalarial Effects
Although not directly tested, the presence of the triazole ring in similar compounds has been associated with antileishmanial and antimalarial activities . Investigating the effects of our compound against these parasitic diseases could be worthwhile.
Antifungal Properties
Sulfonamide derivatives, including those with 1,3,4-thiadiazole moieties, have been reported to possess antifungal properties . Our compound may exhibit similar effects, making it relevant for fungal disease research.
Herbicidal Applications
Sulfonamide derivatives have been explored for potential herbicidal properties in agriculture . Investigating whether our compound can inhibit weed growth could be valuable.
Other Biological Activities
Given the diverse bioactivities associated with sulfonamides and 1,3,4-thiadiazoles, it’s worth exploring other potential effects. These might include anticonvulsant, antibacterial, or anti-inflammatory properties .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3-methylphenyl isocyanate to form the intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "4-chloroaniline", "3-methylphenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 3-methylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form N-(4-chlorophenyl)-N'-(3-methylphenyl)urea.", "Step 2: The intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea is then reacted with sodium azide and copper sulfate in the presence of a suitable solvent to form the desired product, 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography." ] } | |
CAS-Nummer |
1207011-41-3 |
Produktname |
5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
Molekularformel |
C16H14ClN5O |
Molekulargewicht |
327.77 |
IUPAC-Name |
5-(4-chloroanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-10-3-2-4-13(9-10)19-16(23)14-15(21-22-20-14)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
InChI-Schlüssel |
IWBDIFMMUFTWGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)
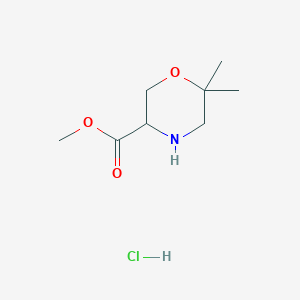
![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2726623.png)
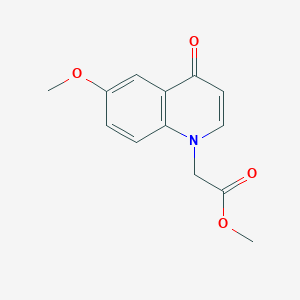
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726631.png)
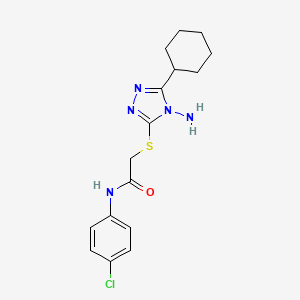
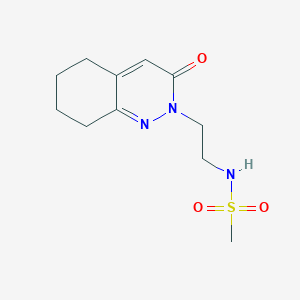
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726635.png)
![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2726636.png)

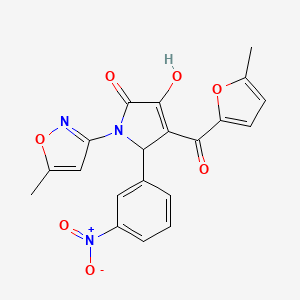

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)